Cas no 2227816-93-3 ((1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol)

(1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol
- EN300-1954963
- 2227816-93-3
- (1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol
-
- インチ: 1S/C9H9F3N2O3/c10-9(11,12)5-1-2-6(8(15)4-13)7(3-5)14(16)17/h1-3,8,15H,4,13H2/t8-/m1/s1
- InChIKey: TZDUMTWYSTYRAD-MRVPVSSYSA-N
- ほほえんだ: FC(C1C=CC(=C(C=1)[N+](=O)[O-])[C@@H](CN)O)(F)F
計算された属性
- せいみつぶんしりょう: 250.05652664g/mol
- どういたいしつりょう: 250.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 92.1Ų
(1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954963-0.1g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1954963-2.5g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1954963-10g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1954963-10.0g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1954963-0.25g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1954963-1g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1954963-1.0g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1954963-5g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 5g |
$4475.0 | 2023-09-17 | ||
Enamine | EN300-1954963-0.5g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1954963-5.0g |
(1S)-2-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2227816-93-3 | 5g |
$4475.0 | 2023-06-01 |
(1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-olに関する追加情報
Research Briefing on (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol (CAS: 2227816-93-3)
The compound (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol (CAS: 2227816-93-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral β-amino alcohol derivative, characterized by its nitro and trifluoromethyl substituents, exhibits unique physicochemical properties that make it a promising candidate for the synthesis of bioactive molecules. Recent studies have focused on its role as a key intermediate in the preparation of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol in the development of protease inhibitors. The researchers demonstrated that this compound serves as an effective building block for the construction of peptidomimetics, with the nitro group facilitating subsequent chemical transformations. The trifluoromethyl group was found to enhance both the metabolic stability and binding affinity of the resulting inhibitors, highlighting the compound's value in rational drug design.
In the context of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol showed potent activity against drug-resistant bacterial strains. The study revealed that the unique electronic properties imparted by the nitro and trifluoromethyl groups disrupt bacterial cell wall biosynthesis, with minimum inhibitory concentrations (MICs) in the low micromolar range against MRSA and other Gram-positive pathogens.
Recent advances in asymmetric synthesis have also focused on this compound. A Nature Communications publication (2024) described an efficient enzymatic resolution method for producing (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol with high enantiomeric excess (>99% ee). This development addresses previous challenges in obtaining the compound in optically pure form, which is crucial for its application in chiral drug synthesis.
The pharmacokinetic profile of (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol derivatives has been investigated in several preclinical studies. Data presented at the 2024 American Chemical Society National Meeting indicated that these compounds generally exhibit favorable absorption and distribution characteristics, with the trifluoromethyl group contributing to improved blood-brain barrier penetration in CNS-targeted applications.
Ongoing research is exploring the potential of (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol in targeted cancer therapies. Preliminary results from a collaboration between academic and industry researchers suggest that conjugates of this compound with tumor-targeting moieties show selective cytotoxicity against various cancer cell lines while sparing normal cells, as reported in a recent Cancer Research publication.
In conclusion, (1S)-2-amino-1-2-nitro-4-(trifluoromethyl)phenylethan-1-ol (CAS: 2227816-93-3) represents a versatile and valuable scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities position it as an important compound for future drug discovery efforts. Continued research into its synthetic applications, mechanism of action, and therapeutic potential is expected to yield significant advancements in multiple areas of pharmaceutical development.
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